molecular formula C16H18N4O6S B3012770 Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 868228-28-8

Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No.: B3012770
CAS No.: 868228-28-8
M. Wt: 394.4
InChI Key: HSKWKLMICDTWKS-UHFFFAOYSA-N
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Description

Methyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C16H18N4O6S and its molecular weight is 394.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated various methods for synthesizing amino derivatives of triazolopyrimidine and other related heterocyclic compounds. For instance, heterocyclization techniques have been employed to transform specific thiosemicarbazides into triazolopyrimidines and pyrimidines, showcasing the versatility of these methods in generating complex structures from simpler precursors (Vas’kevich et al., 2006). Additionally, the synthesis of novel dihydrothiazolo[3,2-a]pyrimidinone derivatives further exemplifies the application of such chemical transformations in creating diverse heterocyclic frameworks (Selby & Smith, 1989).

Molecular Docking and Biological Activity Studies

The compound has also been a subject of molecular docking and synthesis studies, aimed at understanding its interactions with biological targets like CDK4 proteins. These investigations help in predicting the affinity of synthesized compounds for specific proteins, which is crucial for drug development and understanding compound efficacy (Holam et al., 2022).

Structural Characterization and Theoretical Calculations

Further research has focused on the preparation, crystal structure analysis, and theoretical calculations of related compounds. These studies provide insights into the molecular structure, stability, and electronic properties of the compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Ren et al., 2006).

Properties

IUPAC Name

methyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O6S/c1-24-9-5-4-8(6-10(9)25-2)14(22)18-12-13(17)19-16(20-15(12)23)27-7-11(21)26-3/h4-6H,7H2,1-3H3,(H,18,22)(H3,17,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKWKLMICDTWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.